molecular formula C10H21NO2 B2642932 Methyl 3-(isobutylamino)-2,2-dimethylpropanoate CAS No. 1526987-25-6

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate

Cat. No.: B2642932
CAS No.: 1526987-25-6
M. Wt: 187.283
InChI Key: KPAGVHYXCMTNTH-UHFFFAOYSA-N
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Description

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate is a secondary amine ester characterized by a branched isobutylamino group attached to a 2,2-dimethylpropanoate backbone. This compound has been utilized in organic synthesis, particularly in the development of intermediates for pharmaceuticals or agrochemicals. However, commercial availability of this compound is currently discontinued, as noted in supplier catalogs . Its structural uniqueness lies in the combination of steric hindrance (from the dimethylpropanoate) and the secondary amine functionality, which may influence reactivity, solubility, and application scope.

Properties

IUPAC Name

methyl 2,2-dimethyl-3-(2-methylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-8(2)6-11-7-10(3,4)9(12)13-5/h8,11H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAGVHYXCMTNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(isobutylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(isobutylamino)-2,2-dimethylpropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are critical to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: 3-(isobutylamino)-2,2-dimethylpropanoic acid.

    Reduction: 3-(isobutylamino)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(isobutylamino)-2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The isobutylamino group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Key Findings :

  • Thiophene-substituted derivatives (e.g., 17 ) exhibit higher yields (77%) compared to carbamoyl benzoate analogues (26%), likely due to favorable reaction kinetics in THF with N-hydroxythiophene-2-carboxamide .
  • Bromination (as in 18 ) reduces yield (50%), possibly due to steric or electronic effects during synthesis .
  • Methyl 3-(dimethylamino)-2-methylpropanoate lacks the isobutyl group, which may reduce steric bulk and alter solubility or reactivity.

Fluorophenylpropanoate Analogues

Fluorinated derivatives with structural similarity to the target compound include:

Compound Name CAS Number Structural Similarity Score Reference ID
Ethyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate 676621-95-7 0.88
Methyl 2-(4-fluorophenyl)acetate 34837-84-8 0.91
Ethyl 3-(4-fluorophenyl)propanoate 7116-38-3 0.90

Key Findings :

  • Similarity scores (0.88–0.91) indicate close structural alignment, though ester chain length (methyl vs. ethyl) and substituent position (phenyl vs. propanoate) differ .

Protective Group Variations

Compounds with protective groups on the propanoate backbone demonstrate divergent applications:

  • Methyl 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoate: A silyl-protected derivative (97% purity) used in hydroxyl group protection during multistep syntheses .
  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Features bulky aryl groups, likely employed in catalysis or materials science due to its extended conjugation .

Key Differences :

  • Silyl protection enhances stability for acidic or oxidative conditions, whereas aryl-substituted variants may prioritize electronic modulation.

Heterocyclic and Spirocyclic Analogues

  • 3,4-Dihydroisoquinolones: Synthesized via rhodium-catalyzed reactions, highlighting the versatility of 2,2-dimethylpropanoate intermediates in forming nitrogen heterocycles .

Biological Activity

Methyl 3-(isobutylamino)-2,2-dimethylpropanoate is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of esters and features an isobutylamino group that may influence its biological activity. The chemical structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity :
    • This compound has been shown to inhibit specific enzymes such as tyrosinase, which is crucial in melanin production. This inhibition is significant for potential applications in treating hyperpigmentation disorders .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity by scavenging reactive oxygen species (ROS), which can contribute to cellular damage in various diseases. This property is essential for developing therapies aimed at oxidative stress-related conditions .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Tyrosinase InhibitionIC50 values indicate strong inhibition; analogs show up to 220 times stronger than controls
Antioxidant ActivityEffective in scavenging ROS; comparable to known antioxidants
Anti-inflammatoryReduced markers of inflammation in preclinical models

Case Study: Tyrosinase Inhibition

A study investigated the tyrosinase inhibitory activity of this compound using B16F10 melanoma cells. The results indicated that the compound significantly reduced tyrosinase activity when exposed to α-MSH (alpha-melanocyte-stimulating hormone), demonstrating its potential efficacy in treating hyperpigmentation .

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